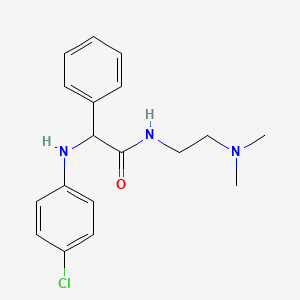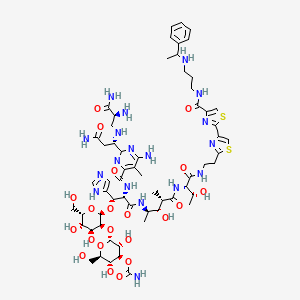
1-Piperazineethanol,4-(chloroacetyl)-(9ci)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Piperazineethanol, 4-(chloroacetyl)-(9ci) is a chemical compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their diverse applications in pharmaceuticals, agrochemicals, and other industrial fields. This compound is characterized by the presence of a piperazine ring substituted with an ethanol group and a chloroacetyl group.
Métodos De Preparación
The synthesis of 1-Piperazineethanol, 4-(chloroacetyl)-(9ci) typically involves the reaction of piperazine with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to control the exothermic nature of the reaction. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and cost-effectiveness. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency.
Análisis De Reacciones Químicas
1-Piperazineethanol, 4-(chloroacetyl)-(9ci) undergoes various chemical reactions, including:
Substitution Reactions: The chloroacetyl group can be substituted with other nucleophiles such as amines, thiols, or alcohols to form new derivatives.
Oxidation and Reduction: The ethanol group can be oxidized to form aldehydes or carboxylic acids, while reduction can lead to the formation of primary amines.
Hydrolysis: The compound can undergo hydrolysis in the presence of acids or bases to yield piperazine and chloroacetic acid.
Common reagents used in these reactions include sodium hydroxide for hydrolysis, potassium permanganate for oxidation, and lithium aluminum hydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-Piperazineethanol, 4-(chloroacetyl)-(9ci) has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiparasitic properties.
Medicine: Derivatives of this compound are explored for their potential use in treating diseases such as cancer, neurological disorders, and infections.
Industry: It is used in the production of polymers, resins, and other materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1-Piperazineethanol, 4-(chloroacetyl)-(9ci) depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes, receptors, or DNA. The chloroacetyl group can form covalent bonds with nucleophilic sites on proteins or nucleic acids, leading to inhibition or modification of their function. The piperazine ring can enhance the compound’s ability to cross cell membranes and interact with intracellular targets.
Comparación Con Compuestos Similares
1-Piperazineethanol, 4-(chloroacetyl)-(9ci) can be compared with other piperazine derivatives such as:
1-(4-Pyridyl)piperazine: Known for its use in the synthesis of pharmaceuticals and agrochemicals.
4-(p-Chloro-alpha-phenylbenzyl)-1-piperazineethanol: Used as an antifungal agent and in forensic toxicology.
1-Piperazineethanol, 4-[(4-chlorophenyl)phenylmethyl]-, hydrochloride: Studied for its potential therapeutic applications.
The uniqueness of 1-Piperazineethanol, 4-(chloroacetyl)-(9ci) lies in its specific substitution pattern, which imparts distinct chemical and biological properties. Its chloroacetyl group provides a reactive site for further modifications, making it a versatile intermediate in various synthetic pathways.
Propiedades
Número CAS |
77580-36-0 |
|---|---|
Fórmula molecular |
C8H15ClN2O2 |
Peso molecular |
206.67 g/mol |
Nombre IUPAC |
2-chloro-1-[4-(2-hydroxyethyl)piperazin-1-yl]ethanone |
InChI |
InChI=1S/C8H15ClN2O2/c9-7-8(13)11-3-1-10(2-4-11)5-6-12/h12H,1-7H2 |
Clave InChI |
GTPBAYNQHIBLAI-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCN1CCO)C(=O)CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![tert-butyl 4-[[4-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidine-1-carboxylate](/img/structure/B13793241.png)


![2-[1-(1-Benzo[1,3]dioxol-5-ylmethyl-1H-tetrazol-5-ylmethyl)-piperidin-4-yl]-benzothiazole](/img/structure/B13793262.png)

![Disodium;7-[(4-amino-5-methoxy-2-methylphenyl)diazenyl]naphthalene-1,3-disulfonate](/img/structure/B13793272.png)






